REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12](O)=O)[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.CS(Cl)(=O)=O.[N:20]1C=CC=CC=1>>[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12]#[N:20])[S:11][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C=C(S2)C(=O)O
|
Name
|
|
Quantity
|
0.49 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.43 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
Ammonia gas was then bubbled through the mixture for 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
followed by nitrogen for 10 mins
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for 16 h at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown residue which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography with 10% ethyl acetate in hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1C=C(S2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |